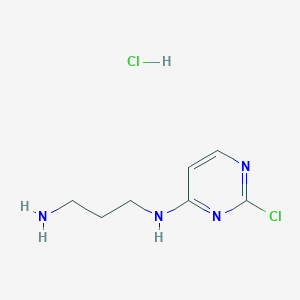
N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride” is a chemical compound with the CAS Number: 1431960-89-2 . It is used for research and development .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12Cl2N4 . The InChI Code is 1S/C7H12N4.2ClH/c8-3-1-4-9-7-10-5-2-6-11-7;;/h2,5-6H,1,3-4,8H2, (H,9,10,11);2*1H .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of nickel(II) complexes, demonstrating its role in the formation of unique polymer structures with specific magnetic properties, such as metamagnetism (Chattopadhyay et al., 2007).
- It is also used in the synthesis of tetradentate ligands, which have been employed in complexation reactions with metals like cadmium, showcasing its versatility in creating diverse molecular structures (Hakimi et al., 2013).
Coordination Chemistry and Crystallography
- This compound has been instrumental in forming various metal complexes, including those with nickel and manganese, contributing to the study of their crystal structures and magnetic properties (Bhowmik et al., 2010).
Catalysis
- It's involved in the synthesis of Pd(II) complexes that have been evaluated for their catalytic activity, particularly in Suzuki–Miyaura C–C couplings, highlighting its potential in catalysis applications (Pioquinto-Mendoza et al., 2015).
Ligand Design and Molecular Interactions
- The compound is used in designing ligands that interact with plasma proteins, offering insights into protein-ligand interactions which are fundamental in biochemical and pharmaceutical research (He et al., 2020).
Material Science
- Its derivatives have been explored in the synthesis of fluorinated polyimides, contributing to advancements in materials science, particularly in developing organosoluble and light-colored polymers (Yang et al., 2005).
Antibacterial Activity
- Novel compounds derived from this chemical have been synthesized and evaluated for their antibacterial activity, showcasing its potential in the development of new antibacterial agents (Titi et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2-chloropyrimidin-4-yl)propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4.ClH/c8-7-11-5-2-6(12-7)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZNMOPHKZMVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCCCN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)
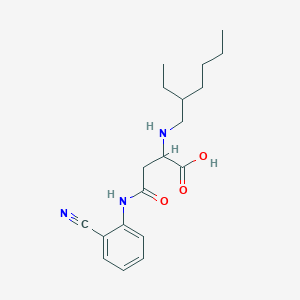

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
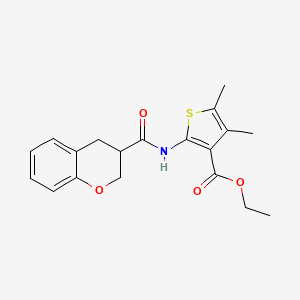
![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2382366.png)
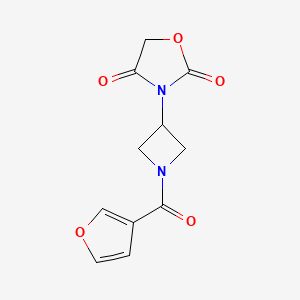
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)

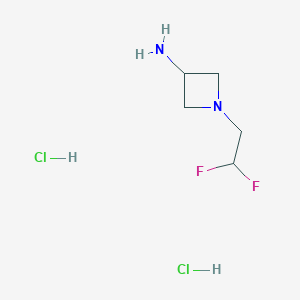
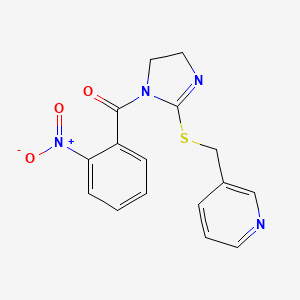
![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2382376.png)
